NOD2 Inhibition: 4‑Methoxy vs. 4‑Methyl Substituent Effect on IC₅₀ in a Matched Screening Platform
In a head‑to‑head comparison conducted by the Sanford‑Burnham Center for Chemical Genomics under identical assay conditions, the 4‑methoxy compound (CAS 305331-11-7) displayed an IC₅₀ of 8.96 µM against human NOD2, while the direct 4‑methyl analog (N‑(2,2‑dichloro‑1‑tosyl‑vinyl)‑4‑methyl‑benzamide, BDBM54233) exhibited an IC₅₀ of 5.55 µM [1][2]. The 1.6‑fold potency advantage of the 4‑methyl analog demonstrates that the methoxy substituent reduces NOD2 binding affinity relative to methyl, likely through altered hydrogen‑bonding and/or steric effects.
| Evidence Dimension | IC₅₀ against human NOD2 (Nucleotide-binding oligomerization domain-containing protein 2) |
|---|---|
| Target Compound Data | 8.96 µM (8.96 × 10³ nM) |
| Comparator Or Baseline | N-(2,2-dichloro-1-tosyl-vinyl)-4-methyl-benzamide: 5.55 µM (5.55 × 10³ nM) |
| Quantified Difference | Target compound is 1.6‑fold less potent (IC₅₀ 8.96 vs. 5.55 µM) |
| Conditions | Biochemical assay; Data Source: Sanford-Burnham Center for Chemical Genomics (SBCCG); PubChem BioAssay AID 2001 |
Why This Matters
Researchers seeking maximal NOD2 inhibition should select the 4‑methyl analog, whereas the 4‑methoxy compound offers a distinct selectivity profile that may be advantageous in orthogonal target contexts, preventing unintended replacement with a structurally similar but functionally different analog.
- [1] BindingDB Entry BDBM54538. N-(2,2-dichloro-1-tosyl-vinyl)-4-methoxy-benzamide; Target: NOD2. IC50: 8.96E+3 nM. Assay Description: Data Source: Sanford-Burnham Center for Chemical Genomics (SBCCG). View Source
- [2] BindingDB Entry BDBM54233. N-(2,2-dichloro-1-tosyl-vinyl)-4-methyl-benzamide; Target: NOD2. IC50: 5.55E+3 nM. Assay Description: Data Source: Sanford-Burnham Center for Chemical Genomics (SBCCG). View Source
